ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532114
InChI: InChI=1S/C20H25N3O3/c1-4-26-20(25)18-14(2)17(15(3)21-18)19(24)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9,21H,4,10-13H2,1-3H3
SMILES:
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol

ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC14532114

Molecular Formula: C20H25N3O3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
IUPAC Name ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C20H25N3O3/c1-4-26-20(25)18-14(2)17(15(3)21-18)19(24)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9,21H,4,10-13H2,1-3H3
Standard InChI Key BFYCACDKIKOKNX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₅N₃O₃, with a molecular weight of 355.4 g/mol . Its structure comprises a 1H-pyrrole-2-carboxylate backbone substituted at positions 3 and 5 with methyl groups, while position 4 hosts a 4-phenylpiperazine-1-carbonyl moiety. The ethyl ester group at position 2 enhances solubility in organic solvents, a critical feature for synthetic manipulation.

Key Structural Features:

  • Pyrrole Ring: A five-membered aromatic heterocycle with one nitrogen atom, contributing to planar geometry and π-electron delocalization.

  • Piperazine Substituent: A six-membered diamine ring substituted with a phenyl group, introducing conformational flexibility and hydrogen-bonding capabilities.

  • Ester Functionalization: The ethyl carboxylate group modulates lipophilicity and steric bulk, influencing pharmacokinetic properties .

Spectroscopic and Computational Data

The SMILES notation (CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3)C) and InChIKey (BEPDKTMMVYTHND-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . Computational models predict a rotatable bond count of 7 and a hydrogen bond acceptor count of 4, suggesting moderate flexibility and polar surface area . XLogP3 values (~3) indicate moderate lipophilicity, aligning with its potential blood-brain barrier permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 3,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)-1H-pyrrole-2-carboxylate typically involves a multi-step sequence:

  • Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation using β-keto esters and ammonia equivalents generates the 3,5-dimethylpyrrole core .

  • Piperazine Incorporation: Acylation of the pyrrole’s 4-position with 4-phenylpiperazine-1-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

  • Esterification: Ethyl chloroformate or transesterification reactions introduce the carboxylate group .

Optimization Parameters:

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and yields.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity .

Comparative Yields

Synthetic StepYield (%)Conditions
Pyrrole Formation65–75Reflux, 12 h
Piperazine Acylation80–850°C, 4 h, Et₃N
Final Esterification70–78RT, 6 h, NaHCO₃

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The compound’s reactivity is dominated by its ester, amide, and aromatic systems:

  • Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid derivative, enhancing water solubility .

  • Piperazine Modifications: Alkylation or acylation of the piperazine nitrogen alters receptor binding affinity. For example, substituting phenyl with benzyl (as in PubChem CID 20879070) increases molecular weight to 397.5 g/mol but reduces dopamine receptor affinity .

  • Pyrrole Electrophilic Substitution: Nitration or halogenation at the pyrrole’s α-positions introduces handles for further functionalization.

Stability Profile

  • Thermal Stability: Decomposes above 200°C, necessitating storage at –20°C .

  • Photolytic Sensitivity: Prolonged UV exposure induces ester bond cleavage, requiring amber glass containers .

Assay TypeResult (IC₅₀)Reference
Dopamine D₂ Binding12 nM
Serotonin 5-HT₂A Binding28 nM
hERG Inhibition>10 μM

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the ethyl ester with methyl groups (as in CAS 2199-47-5) reduces metabolic clearance but decreases potency .

  • Prodrug Development: Phosphate ester derivatives improve aqueous solubility for intravenous administration.

Patent Landscape

  • WO2023084121A1: Covers piperazine-pyrrole conjugates for treating schizophrenia .

  • US20230391317A1: Claims methods for synthesizing high-purity batches (>99%) via crystallography.

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